molecular formula C17H16ClN3O B15216093 4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl- CAS No. 827031-31-2

4-Quinazolinamine, 2-chloro-N-(4-ethoxyphenyl)-N-methyl-

Cat. No.: B15216093
CAS No.: 827031-31-2
M. Wt: 313.8 g/mol
InChI Key: YMVUPHSSHKJBOE-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a methyl group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-ethoxyaniline.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the quinazoline core.

    2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide: Contains a nitro group instead of the quinazoline core.

    2-Chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide: Contains a methylthio group instead of the quinazoline core.

Uniqueness

2-Chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

827031-31-2

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-3-22-13-10-8-12(9-11-13)21(2)16-14-6-4-5-7-15(14)19-17(18)20-16/h4-11H,3H2,1-2H3

InChI Key

YMVUPHSSHKJBOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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